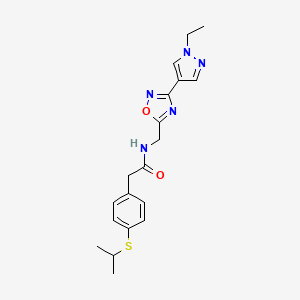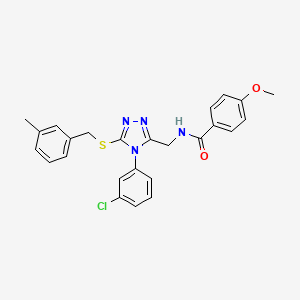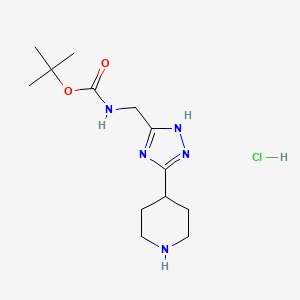
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide" is a synthetic compound that has garnered interest across various fields of scientific research. This compound, due to its structural uniqueness and multifaceted applications, stands out in the domain of synthetic organic chemistry.
Preparation Methods
Synthetic routes and reaction conditions: The preparation of this compound involves a multi-step synthetic route. The synthesis usually starts with the preparation of the core pyrazole and oxadiazole intermediates. These intermediates are then subjected to further functionalization steps, including the introduction of the ethyl, isopropylthio, and phenyl groups under controlled reaction conditions. Common reagents used in the synthesis include alkyl halides, oxalyl chloride, and thiols, and the reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial production methods: Industrial production of this compound would likely involve optimization of the laboratory-scale procedures to enhance yield and purity. This could include the use of high-pressure reactors, automated synthesisers, and continuous flow chemistry techniques. Efficient purification methods such as recrystallization, chromatography, or distillation would be employed to ensure the compound meets stringent industrial standards.
Chemical Reactions Analysis
Types of reactions it undergoes: "N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide" can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions used in these reactions: Oxidation reactions might employ reagents such as hydrogen peroxide or potassium permanganate, while reduction reactions could involve agents like sodium borohydride or hydrogen gas. Substitution reactions typically involve nucleophiles or electrophiles in the presence of suitable catalysts.
Major products formed from these reactions: The products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may lead to corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Biology: In biological studies, it may act as a probe or inhibitor for specific enzymes or receptors. Medicine: Its unique structure could lead to the development of new pharmaceutical agents with activity against certain diseases. Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in specific chemical reactions.
Mechanism of Action
The exact mechanism of action of "N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide" depends on its application. In a pharmaceutical context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction mechanisms, enzyme inhibition, or receptor agonism/antagonism.
Comparison with Similar Compounds
"N-(3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)-2-(4-methylphenyl)acetamide"
"N-(3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)-2-(4-chlorophenyl)acetamide"
"N-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)-2-(4-(methylthio)phenyl)acetamide"
This should give you a comprehensive overview of "N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide". Chemistry is fun when you dive into it like this, huh?
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-4-24-12-15(10-21-24)19-22-18(26-23-19)11-20-17(25)9-14-5-7-16(8-6-14)27-13(2)3/h5-8,10,12-13H,4,9,11H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUOCMQFCCJSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2470185.png)
![3-(2-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2470187.png)

![5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid](/img/structure/B2470190.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2470191.png)
![2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-(propan-2-yl)acetamide](/img/structure/B2470192.png)


![1-(azepan-1-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one](/img/structure/B2470198.png)

![methyl 2-{[2-(3-chlorophenyl)-6-{[(2,4-difluorophenyl)carbamoyl]amino}quinolin-4-yl]oxy}acetate](/img/structure/B2470200.png)
![N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE](/img/structure/B2470203.png)
